5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide
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Description
5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C14H12Cl2N2O3 . It is a target for Monoamine oxidase type A (MAO-A), which preferentially oxidizes biogenic amines such as 5-hydroxytryptamine (5-HT), norepinephrine, and epinephrine . It catalyzes the oxidative deamination of biogenic and xenobiotic amines and has important functions in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Molecular Structure Analysis
The molecular structure of 5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide is complex. The compound is known to interact with Monoamine oxidase type A (MAO-A), as evidenced by the structure of Human Monoamine Oxidase A in complex with Clorgyline .Mechanism of Action
The mechanism of action of 5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide involves its interaction with Monoamine oxidase type A (MAO-A). MAO-A preferentially oxidizes biogenic amines such as 5-hydroxytryptamine (5-HT), norepinephrine, and epinephrine . It catalyzes the oxidative deamination of these amines, playing a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
properties
IUPAC Name |
5,6-dichloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-19(10-4-5-12(21-2)13(7-10)22-3)15(20)9-6-11(16)14(17)18-8-9/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJLHPXUVIJAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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